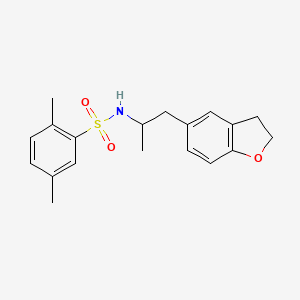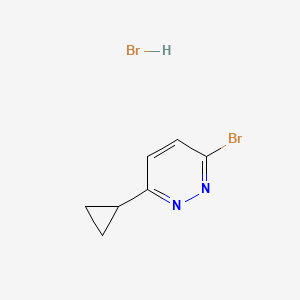![molecular formula C16H14FNO5S B2381989 7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole CAS No. 2411264-66-7](/img/structure/B2381989.png)
7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole, also known as FSMI, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
The mechanism of action of FSIM is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cellular processes. FSIM has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activity of NF-kB, a transcription factor involved in the regulation of immune and inflammatory responses. In addition, FSIM has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
FSIM has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, FSIM induces apoptosis, inhibits cell proliferation, and suppresses tumor growth. In inflammation, FSIM reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of immune cells. In neurological disorders, FSIM reduces oxidative stress and inflammation, and protects neurons from damage.
实验室实验的优点和局限性
FSIM has several advantages for lab experiments, including its high potency and selectivity, and its ability to inhibit multiple pathways involved in cellular processes. However, FSIM also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on FSIM, including the development of more efficient synthesis methods, the identification of new targets and pathways for FSIM, and the evaluation of its potential in combination with other drugs for cancer treatment and other diseases. Additionally, the development of FSIM analogs with improved pharmacological properties could lead to the discovery of new drugs with therapeutic potential.
合成方法
The synthesis of FSIM involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 4-fluorobenzoyl chloride to form 4-methoxybenzyl 4-fluorobenzoate. This intermediate is then reacted with 2,3-dioxo-1H-isoindole-7-sulfonyl chloride to produce FSIM. The overall yield of this synthesis method is approximately 43%.
科学研究应用
FSIM has been extensively studied for its potential applications in various scientific research areas, including cancer treatment, inflammation, and neurological disorders. In cancer treatment, FSIM has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. Inflammation is a common factor in many diseases, and FSIM has been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurological disorders, FSIM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
7-fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO5S/c1-22-12-7-5-11(6-8-12)9-18-10-14-13(16(18)19)3-2-4-15(14)23-24(17,20)21/h2-8H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWUTPXFYUXWDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C=CC=C3OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

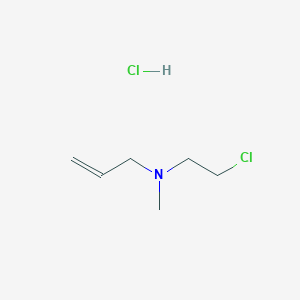
![N-(2,4-difluorophenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2381909.png)
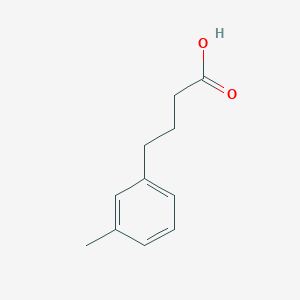
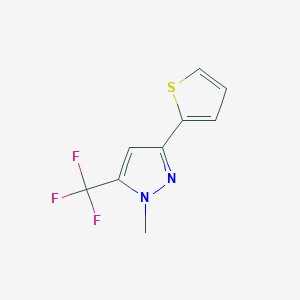

![3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2381917.png)
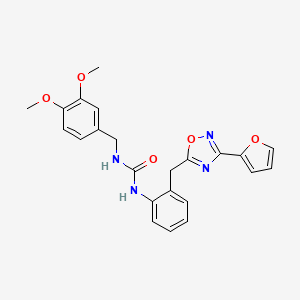
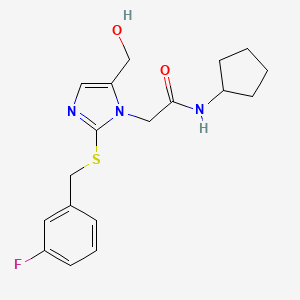

![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2381923.png)
![Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B2381926.png)
